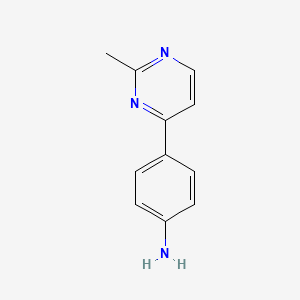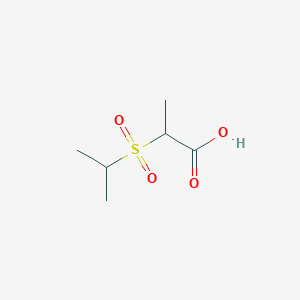
2-(丙烷-2-磺酰基)丙酸
描述
2-(Propane-2-sulfonyl)propanoic acid is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 . It belongs to the group of beta-sultams.
Molecular Structure Analysis
The InChI code for 2-(Propane-2-sulfonyl)propanoic acid is1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure. Physical And Chemical Properties Analysis
The melting point of 2-(Propane-2-sulfonyl)propanoic acid is reported to be between 104-105°C . It is a powder at room temperature .科学研究应用
环境退化与毒理学
对与 2-(丙烷-2-磺酰基)丙酸相关的化合物(例如多氟烷基和全氟烷基物质)的环境归宿和毒理学的的研究因其持久性和潜在的毒性作用而备受关注。微生物降解研究表明,某些环境细菌可以分解相关的磺酰基化合物,从而形成全氟酸,由于其毒性特征,全氟酸引起了监管方面的担忧 (Liu & Avendaño, 2013)。这项研究强调了了解含磺酰基化学品的生物降解性和环境影响的重要性。
合成和化学反应性
磺酰基碳酸,包括 2-(丙烷-2-磺酰基)丙酸的衍生物,由于其强酸性和反应性,在有机化学中发挥着重要作用。这些化合物被用于各种合成途径,通过质子去除等反应促进了新有机化合物的开发,而质子去除反应已使用结构和光谱方法进行了彻底的研究 (Binkowska, 2015)。这项研究突出了该化合物在推进合成化学中的重要性,并提供了对其构效关系的见解。
催化和工业应用
与 2-(丙烷-2-磺酰基)丙酸相关的化合物的催化性能已在工业过程中得到探索,例如丙烷氧化为丙烯酸。对各种催化剂体系的研究表明,提高此类过程的效率和选择性的潜力,这对于重要工业化学品的商业化生产至关重要 (Yan-ju, 2014)。该应用展示了该化合物在催化中的相关性及其对经济上重要的化学品生产的影响。
环境修复
对酸性气体及相关杂质(包括与 2-(丙烷-2-磺酰基)丙酸相关的杂质)处理的研究,提供了对硫化学及其在环境修复中的应用的全面见解。克劳斯工艺等工艺的高级设计旨在提高从酸性气体回收硫的效率,突出了该化合物在应对环境和工业挑战中的作用 (Gupta, Ibrahim, & Shoaibi, 2016)。这项研究强调了含硫化合物在为环境污染制定可持续解决方案中的重要性。
安全和危害
The safety information for 2-(Propane-2-sulfonyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-propan-2-ylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRCTYVFSEYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propane-2-sulfonyl)propanoic acid | |
CAS RN |
873975-37-2 | |
| Record name | 2-(propane-2-sulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




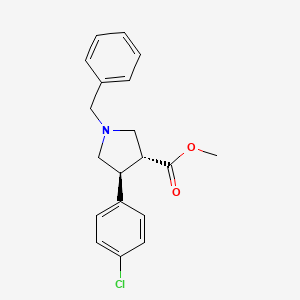
![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)
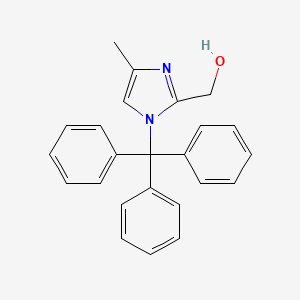
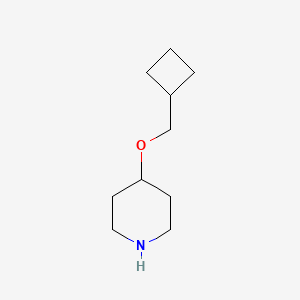
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)
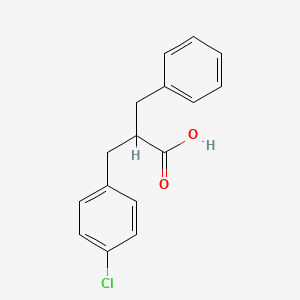

![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
